Technical Guide: Chemical and Physical Properties of 5-(Chloromethyl)-2-(methylthio)-1H-imidazole
Technical Guide: Chemical and Physical Properties of 5-(Chloromethyl)-2-(methylthio)-1H-imidazole
Executive Summary
In modern medicinal chemistry and drug development, the rapid assembly of complex pharmacophores relies heavily on versatile, multi-functional building blocks. 5-(Chloromethyl)-2-(methylthio)-1H-imidazole (CAS: 944905-27-5) represents a highly strategic intermediate designed for divergent synthesis[1]. By embedding two orthogonal reactive sites—a highly electrophilic C5-chloromethyl group and a transition-metal-reactive C2-methylthio group—within an amphoteric imidazole core, this molecule allows researchers to execute sequential, chemoselective functionalizations. This whitepaper details its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for drug discovery applications.
Physicochemical Profile
Understanding the baseline physical and chemical properties of this compound is critical for predicting its behavior in various solvent systems and optimizing reaction conditions. The imidazole core provides hydrogen-bonding capabilities, while the chloromethyl group dictates strict handling conditions due to its moisture sensitivity[2].
| Property | Value / Description |
| Chemical Name | 5-(Chloromethyl)-2-(methylthio)-1H-imidazole |
| CAS Registry Number | 944905-27-5[1] |
| Molecular Formula | C5H7ClN2S[1] |
| Molecular Weight | 162.64 g/mol [1] |
| Appearance | White to light-yellow crystalline powder |
| Solubility | Soluble in DMF, DMSO, MeCN, and alcohols; slightly soluble in water |
| Stability / Storage | Moisture-sensitive (prone to hydrolysis). Store at 2–8 °C under inert gas (Ar/N2) |
| Key Functional Groups | Imidazole ring, primary alkyl chloride, thioether |
Structural Reactivity & Mechanistic Pathways
The synthetic utility of 5-(Chloromethyl)-2-(methylthio)-1H-imidazole stems from the electronic decoupling of its two reactive handles, allowing for orthogonal functionalization without the need for protecting groups.
The C5-Chloromethyl Electrophilic Hub
The chloromethyl group at the 5-position is a prime electrophile. The adjacent imidazole ring stabilizes the developing positive charge in the transition state, making this benzylic-like position highly susceptible to SN2 displacement by nucleophiles such as primary/secondary amines, thiols, and alkoxides[2]. Because the chloromethyl group is prone to hydrolysis, anhydrous conditions and non-nucleophilic bases are required to prevent degradation into the corresponding hydroxymethyl imidazole.
The C2-Methylthio Cross-Coupling Handle
Traditionally, thioethers are considered stable and unreactive. However, the C2-methylthio group can be selectively activated via the Liebeskind-Srogl cross-coupling reaction [3]. This transformation utilizes a Palladium catalyst and a Copper(I) cofactor to couple the thioether with aryl or alkyl boronic acids[4]. The copper cofactor acts as a thiophilic Lewis acid, coordinating to the sulfur atom to weaken the C-S bond and facilitate transmetalation to the Palladium center[4]. Alternatively, the methylthio group can be oxidized to a sulfoxide or sulfone using mCPBA, transforming it into an excellent leaving group for Nucleophilic Aromatic Substitution ( SNAr ).
Figure 1: Divergent synthetic pathways enabled by the bifunctional nature of the imidazole core.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice and the in-process analytical controls are explicitly detailed.
Protocol: SN2 Alkylation of the C5-Chloromethyl Group
This protocol describes the installation of a secondary amine (e.g., morpholine) at the C5 position.
Reagents & Causality:
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Solvent: Anhydrous Acetonitrile (MeCN). Why? MeCN is a polar aprotic solvent that highly solvates the nucleophile without hydrogen-bonding to it, thereby maximizing its nucleophilicity and accelerating the SN2 kinetics.
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Base: Anhydrous Potassium Carbonate ( K2CO3 , 2.5 eq). Why? K2CO3 is a mild, heterogeneous base that effectively scavenges the HCl byproduct without causing base-catalyzed hydrolysis of the chloromethyl group.
Step-by-Step Workflow:
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Suspend 5-(Chloromethyl)-2-(methylthio)-1H-imidazole (1.0 eq) and finely powdered anhydrous K2CO3 (2.5 eq) in anhydrous MeCN (0.2 M) under an argon atmosphere.
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Add morpholine (1.2 eq) dropwise at 0 °C to control the initial exothermic reaction and prevent polymerization.
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Warm the mixture to room temperature and stir for 4–6 hours.
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Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (high Rf) should disappear, replaced by a more polar, UV-active spot (product). LC-MS should confirm the disappearance of the m/z 163 [M+H]+ peak.
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Filter the suspension through a Celite pad to remove inorganic salts, concentrate the filtrate in vacuo, and purify via flash chromatography.
Protocol: Liebeskind-Srogl Cross-Coupling at C2
This protocol details the C-C bond formation at the C2 position using an arylboronic acid[3].
Reagents & Causality:
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Catalyst: Pd2(dba)3 (5 mol%) and Tri-2-furylphosphine (TFP, 15 mol%). Why? TFP is a bulky, electron-poor ligand compared to triphenylphosphine. It specifically accelerates the reductive elimination step, which is often the rate-limiting step in forming sterically hindered C-C bonds[3].
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Cofactor: Copper(I) thiophene-2-carboxylate (CuTC, 1.5 eq). Why? CuTC acts as a thiophilic Lewis acid. It coordinates to the sulfur atom of the methylthio group, weakening the C-S bond and facilitating transmetalation from the boronic acid to the Palladium center[4].
Step-by-Step Workflow:
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In an oven-dried Schlenk flask, combine the C5-substituted-2-(methylthio)-1H-imidazole (1.0 eq), arylboronic acid (1.5 eq), Pd2(dba)3 (0.05 eq), TFP (0.15 eq), and CuTC (1.5 eq).
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Evacuate and backfill the flask with Argon three times to ensure strict anaerobic conditions.
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Add degassed anhydrous THF (0.1 M) and heat the mixture to 50 °C for 12 hours.
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Self-Validation Check: The reaction mixture will initially appear dark red (due to Pd0 and CuTC). As the reaction proceeds, it will transition to a yellowish-brown suspension as insoluble Copper(I)-thiomethoxide ( CuSMe ) precipitates. This visual cue validates catalyst turnover and successful sequestration of the sulfur byproduct.
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Cool to room temperature, dilute with ethyl acetate, and wash with 10% aqueous NH4OH to strip residual copper salts. Dry the organic layer over Na2SO4 and purify.
Figure 2: Catalytic cycle of the Liebeskind-Srogl cross-coupling at the C2-methylthio position.
References
- ChemicalBook. "5-(Chloromethyl)-2-(methylthio)-1H-imidazole | 944905-27-5." ChemicalBook.com.
- PrepChem. "Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride." PrepChem.com.
- ACS Publications. "Divergent Acyl and Decarbonylative Liebeskind–Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC Catalysis." Journal of the American Chemical Society.
- Wikipedia. "Liebeskind–Srogl coupling." Wikipedia, The Free Encyclopedia.
